7-Methoxyquinolin-3-amine

Kinase Inhibitor c-Met Oncology

7-Methoxyquinolin-3-amine is the validated core scaffold for potent c-Met kinase inhibitors, notably AMG 458 (Ki = 1.2 nM against human c-Met). The 7-methoxy substitution is structurally essential—replacement with 5- or 8-methoxy isomers abolishes target binding. Its primary amine at the 3-position enables versatile derivatization for SAR libraries, including sulfonamide conjugates (antimicrobial derivatives MIC 7.812 µg/mL vs. E. coli). The 7-MeO group enhances metabolic stability vs. non-methoxylated quinoline analogs. Procure the exact scaffold that delivered a clinical candidate for your drug discovery program.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 87199-83-5
Cat. No. B1587027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinolin-3-amine
CAS87199-83-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C=C2C=C1)N
InChIInChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3
InChIKeyHKLSFALZGDMVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinolin-3-amine (CAS 87199-83-5) for Research Procurement: A Core Intermediate for Kinase Inhibitors and Antimicrobial Agents


7-Methoxyquinolin-3-amine (CAS 87199-83-5) is a substituted quinoline building block featuring an amine group at the 3-position and a methoxy group at the 7-position . This specific substitution pattern makes it a critical precursor in medicinal chemistry, particularly as the core scaffold for the development of potent, selective c-Met kinase inhibitors, as exemplified by the clinical candidate AMG 458 . Its primary amine functionality allows for versatile derivatization, making it a key intermediate for synthesizing libraries of biologically active compounds .

Why 7-Methoxyquinolin-3-amine (CAS 87199-83-5) Cannot Be Replaced by a Generic Quinoline or Alternative Isomer


Substituting 7-Methoxyquinolin-3-amine with a generic quinolin-3-amine or a different methoxy isomer (e.g., 5- or 8-methoxy) is not viable due to the precise spatial and electronic requirements of the 7-methoxy substitution. This specific positioning is critical for downstream applications, such as the synthesis of AMG 458, where the 7-methoxy group is essential for target binding . While other isomers like 5-Methoxyquinolin-3-amine may share a similar core, they are not documented as precursors to clinically relevant inhibitors and lack comparable published data on their biological utility . Furthermore, the 7-methoxy group has been implicated in improving metabolic stability compared to non-methoxylated analogs, a key advantage in drug development .

Quantitative Evidence Guide: Procuring 7-Methoxyquinolin-3-amine (CAS 87199-83-5) Based on Performance Data


Validated Precursor to a Potent c-Met Kinase Inhibitor (AMG 458) with Sub-Nanomolar Affinity

7-Methoxyquinolin-3-amine is the direct synthetic precursor to AMG 458, a highly potent and selective c-Met kinase inhibitor. This demonstrates the compound's validated role in producing a molecule with proven, low-nanomolar activity against a key cancer target. In contrast, generic quinolin-3-amine or other isomers are not the starting material for this specific, high-value inhibitor .

Kinase Inhibitor c-Met Oncology Medicinal Chemistry

Demonstrated Potency of Derived 7-Methoxyquinoline Scaffold in Antimicrobial Applications

Derivatives synthesized from the 7-Methoxyquinoline scaffold, such as sulfonamide-bearing analogs, exhibit significant antimicrobial activity. Compound 3l, a derivative, demonstrated potent inhibition with MIC values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans . This provides a quantitative baseline for the scaffold's utility in developing antimicrobial agents, whereas similar data for isomers like 5- or 8-Methoxyquinolin-3-amine is absent or less defined .

Antimicrobial Antibiofilm Sulfonamide Medicinal Chemistry

Improved Metabolic Stability Profile Compared to Non-Methoxylated Analogs

The presence of the 7-methoxy group is reported to confer improved metabolic stability, a critical parameter in drug development. This is a class-level advantage for methoxylated quinolines over their non-methoxylated or hydroxylated counterparts . While a direct, head-to-head study for this specific compound is lacking, the inference is supported by improved pharmacokinetics observed for other methoxy-substituted quinolines .

ADME Metabolic Stability Pharmacokinetics Drug Development

Procurement-Driven Application Scenarios for 7-Methoxyquinolin-3-amine (CAS 87199-83-5)


Oncology Drug Discovery: c-Met Kinase Inhibitor Development

Procure 7-Methoxyquinolin-3-amine as a key starting material for synthesizing novel c-Met kinase inhibitors. This is directly supported by its use in creating AMG 458, a compound with a Ki of 1.2 nM against human c-Met, providing a validated entry point for SAR studies .

Anti-Infective Research: Synthesis of Antimicrobial and Antibiofilm Agents

Utilize 7-Methoxyquinolin-3-amine to build a library of sulfonamide derivatives for evaluation against urinary tract infection-causing pathogens. This is supported by data showing that a derivative (compound 3l) achieves an MIC of 7.812 µg/mL against E. coli .

Medicinal Chemistry Optimization: Leveraging the 7-Methoxy Motif for Improved ADME Properties

Incorporate this building block into lead molecules to enhance metabolic stability. The methoxy group is a recognized strategy for improving the pharmacokinetic profile of quinoline-based compounds, as supported by class-level evidence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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